molecular formula C23H37NO4S B11173049 Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylate

Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylate

Cat. No.: B11173049
M. Wt: 423.6 g/mol
InChI Key: XYJORDSSGWDSHJ-UHFFFAOYSA-N
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Description

Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester group and a sulfonyl group attached to a tri(propan-2-yl)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylate typically involves multiple steps. One common approach is the sulfonylation of a piperidine derivative followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the sulfonylation step might involve the use of sulfonyl chlorides in the presence of a base such as triethylamine, while the esterification step could involve the use of ethyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors or ion channels, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylated piperidine derivatives and esters with bulky substituents. Examples include:

  • Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-4-carboxylate
  • Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-2-carboxylate

Uniqueness

What sets Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylate apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the ethyl ester group and the tri(propan-2-yl)phenyl moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H37NO4S

Molecular Weight

423.6 g/mol

IUPAC Name

ethyl 1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C23H37NO4S/c1-8-28-23(25)18-10-9-11-24(14-18)29(26,27)22-20(16(4)5)12-19(15(2)3)13-21(22)17(6)7/h12-13,15-18H,8-11,14H2,1-7H3

InChI Key

XYJORDSSGWDSHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Origin of Product

United States

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